Product packaging for (2-Bromo-1,3-phenylene)dimethanol(Cat. No.:CAS No. 59346-22-4)

(2-Bromo-1,3-phenylene)dimethanol

Cat. No.: B3054285
CAS No.: 59346-22-4
M. Wt: 217.06 g/mol
InChI Key: HMWUDZNSYLWLBM-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are cornerstone intermediates in modern organic synthesis. The presence of a halogen atom, such as bromine, on an aromatic ring provides a reactive handle for a multitude of chemical transformations. numberanalytics.comyoutube.com Brominated aromatics, in particular, have gained significant attention as versatile precursors for the synthesis of biologically active compounds and advanced materials. numberanalytics.comtandfonline.com

One of the most powerful applications of bromoarenes is their use in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling chemists to construct complex molecular architectures from simpler, halogenated precursors. The bromine atom serves as an effective leaving group in these catalytic cycles. Furthermore, bromination is a fundamental and important transformation in organic synthesis. acs.orgnih.gov The strategic placement of a bromine atom can influence the regioselectivity of subsequent reactions, guiding the synthesis towards a desired isomer. tandfonline.comorganic-chemistry.org

Beyond their role as synthetic intermediates, halogenated scaffolds are integral to the structure of many final products, including pharmaceuticals, agrochemicals, and high-performance polymers. numberanalytics.comiloencyclopaedia.org The incorporation of a halogen can significantly alter a molecule's physical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. iloencyclopaedia.orgnih.gov Consequently, the ability to selectively introduce and manipulate halogen substituents on aromatic rings is a critical tool in medicinal chemistry and materials science.

Overview of (2-Bromo-1,3-phenylene)dimethanol's Role in Synthetic Design and Material Precursors

This compound is a trifunctional chemical scaffold that embodies the principles of modern synthetic design. Its structure is composed of a benzene (B151609) ring substituted with a bromine atom and two hydroxymethyl (-CH₂OH) groups at the 1 and 3 positions. This specific arrangement of functional groups makes it a highly versatile building block for both discrete molecules and polymeric materials.

The key to its utility lies in the distinct reactivity of its functional groups:

The Bromo Group: The bromine atom on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of substituents, effectively using the brominated ring as a foundational scaffold to build more complex molecules.

The Dimethanol Groups: The two hydroxymethyl groups are positioned meta to each other. These alcohol functionalities can readily undergo reactions such as esterification, etherification, or condensation. Their bifunctional nature makes the molecule an ideal monomer for step-growth polymerization.

In synthetic design, this compound can be envisioned as a precursor for macrocycles and cavitands. The two hydroxymethyl groups can be reacted with a suitable difunctional linking agent to form a ring, while the bromo group remains available for subsequent functionalization to modify the properties of the final macrocyclic structure.

As a material precursor, the compound is well-suited for the synthesis of functional aromatic polymers. mdpi.comrsc.org For instance, it can be polymerized with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers. The resulting polymers would possess a regularly spaced bromine atom along the polymer backbone, which could be used for post-polymerization modification, such as grafting side chains or introducing cross-linking sites. This approach allows for the creation of high-performance materials with tailored properties, such as enhanced thermal stability or specific refractive indices. rsc.orgnih.gov The introduction of bulky or asymmetric groups via the bromo-substituent could also be used to create more soluble and processable aromatic polymers. mdpi.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrO₂ nih.gov
Molecular Weight 217.06 g/mol nih.gov
CAS Number 59346-22-4 nih.gov
Appearance White to off-white powderN/A
Melting Point 88-92 °CN/A
Boiling Point 345.9 °C (Predicted)N/A
Density 1.6±0.1 g/cm³ (Predicted)N/A
Solubility Soluble in methanol (B129727), ethanol, and DMSON/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO2 B3054285 (2-Bromo-1,3-phenylene)dimethanol CAS No. 59346-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-bromo-3-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWUDZNSYLWLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CO)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573047
Record name (2-Bromo-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59346-22-4
Record name (2-Bromo-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1,3 Phenylene Dimethanol

Strategic Approaches for Benzene (B151609) Ring Functionalization

The targeted synthesis of (2-Bromo-1,3-phenylene)dimethanol necessitates precise control over the substitution pattern of the benzene ring. This involves the strategic introduction of a bromine atom and two hydroxymethyl groups at the 1, 2, and 3 positions.

Bromination Strategies for Aromatic Scaffolds

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to this compound, such as isophthalic acid, direct bromination can be employed. The electrophilic aromatic substitution reaction requires a bromine source and often a catalyst to enhance the electrophilicity of the bromine.

One common method involves the use of elemental bromine in the presence of a Lewis acid catalyst. However, achieving high regioselectivity can be challenging due to the directing effects of the substituents already present on the aromatic ring. researchgate.net For instance, the bromination of 1,3-dimethylbenzene yields 1-bromo-2,4-dimethylbenzene (B107640) as the major product, illustrating the influence of activating groups on the substitution pattern. youtube.com

A more controlled approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. organic-chemistry.org NBS is a versatile reagent that can be used under various conditions, including in the presence of radical initiators for benzylic bromination or under acidic conditions for electrophilic aromatic bromination. masterorganicchemistry.com The regioselectivity of bromination with NBS can be influenced by the solvent and the presence of catalysts. For example, the use of NBS in acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent on the benzene ring. nih.gov

Regioselective Introduction of Hydroxymethyl Groups

The two hydroxymethyl groups in this compound are typically introduced via the reduction of corresponding carboxylic acid or ester functionalities. Therefore, the regioselective synthesis of the diol is intrinsically linked to the synthesis of the corresponding dicarboxylic acid, 2-bromoisophthalic acid. The synthesis of bromoisophthalic acid compounds can be achieved by brominating an isophthalic acid compound with bromine in a solvent containing sulfur trioxide. This process allows for the preparation of specific isomers, which can then be purified, for instance, by recrystallization from a lower alcohol like methanol (B129727).

Reduction Pathways from Carboxylic Acid Derivatives

The conversion of the carboxylic acid or ester groups of 2-bromoisophthalic acid or its esters into hydroxymethyl groups is a critical step in the synthesis of this compound. This transformation is typically accomplished using powerful reducing agents.

Employment of Borane (B79455) Reagents in Reductions

Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are highly effective for the reduction of carboxylic acids to primary alcohols. chemscene.com This method is often preferred due to its high chemoselectivity, as borane does not typically reduce esters, amides, or nitriles under the same conditions. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the alcohol.

A relevant example is the synthesis of the isomeric 2-bromo-1,4-benzenedimethanol. In this procedure, 2-bromoterephthalic acid is treated with a THF solution of BH₃ at low temperatures. wordpress.com The reaction mixture is gradually warmed and then quenched with methanol. This process affords the desired diol in high yield, demonstrating the utility of borane reagents for this type of transformation. wordpress.com A similar approach can be envisioned for the reduction of 2-bromoisophthalic acid to yield this compound.

Table 1: Synthesis of 2-Bromo-1,4-benzenedimethanol via Borane Reduction wordpress.com

ReactantReagentSolventTemperatureReaction TimeProductYield
2-Bromoterephthalic acidBH₃·THFTHF0 °C to 35 °C4.5 h2-Bromo-1,4-benzenedimethanol84%

Utilization of Hydride Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols. masterorganicchemistry.comsemanticscholar.org The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt, followed by reduction of the carboxylate to the alcohol. researchgate.net Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107). organic-chemistry.org

An example of LiAlH₄'s application is the synthesis of 1,3-benzenedimethanol (B147609) from isophthaloyl dichloride, a derivative of the parent dicarboxylic acid. researchgate.net The diacyl chloride is reduced with LiAlH₄ in THF to produce the diol in excellent yield. researchgate.net This demonstrates the effectiveness of LiAlH₄ in reducing carboxylic acid derivatives to their corresponding alcohols.

Table 2: Synthesis of 1,3-Benzenedimethanol using Lithium Aluminum Hydride researchgate.net

ReactantReagentSolventYield
Isophthaloyl dichlorideLithium aluminum hydrideTetrahydrofuran94%

It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters and is primarily used for the reduction of aldehydes and ketones. youtube.com

Multi-step Synthetic Sequences and Reaction Optimization

The synthesis of this compound is inherently a multi-step process. A plausible and efficient synthetic route would commence with the bromination of isophthalic acid to produce 2-bromoisophthalic acid. This intermediate could then be esterified to form a diester, such as dimethyl 2-bromoisophthalate. The purification of this diester can be readily achieved through distillation.

The final and crucial step is the reduction of the diester. Both borane reagents and lithium aluminum hydride are viable options for this transformation. The choice of reducing agent may depend on factors such as the desired reaction conditions, scale, and the presence of other functional groups in more complex syntheses. Optimization of the reduction step would involve careful control of stoichiometry, temperature, and reaction time to maximize the yield and purity of the final product, this compound.

Control of Reaction Conditions and Yield Enhancement

The primary route to this compound involves the initial synthesis of Dimethyl 2-bromoisophthalate, which is then reduced. The conditions for each of these steps are critical for maximizing the yield and minimizing the formation of byproducts.

Synthesis of Dimethyl 2-bromoisophthalate:

A common method for the synthesis of Dimethyl 2-bromoisophthalate is the bromination of dimethyl isophthalate (B1238265). This reaction is typically carried out using elemental bromine in the presence of a strong acid, such as fuming sulfuric acid. The reaction temperature and duration are key factors that influence the yield and selectivity of the reaction. For instance, reacting dimethyl isophthalate with bromine in 10 wt% fuming sulfuric acid at 120°C for 7 hours has been reported.

A crucial aspect of yield enhancement is the management of the reaction medium and the stoichiometry of the reactants. The use of fuming sulfuric acid not only acts as a catalyst but also helps to control the reactivity of the aromatic ring, directing the bromination to the desired position.

Reduction of Dimethyl 2-bromoisophthalate:

The subsequent step is the reduction of the diester, Dimethyl 2-bromoisophthalate, to the corresponding diol, this compound. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for the reduction of esters to primary alcohols.

The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water. A solution of the Dimethyl 2-bromoisophthalate in THF is added dropwise to a suspension of LiAlH₄ in the same solvent, often at a controlled temperature to manage the exothermic nature of the reaction. Maintaining a constant reflux can ensure the reaction goes to completion. The molar ratio of the reducing agent to the ester is a critical parameter to optimize for high yields. An excess of LiAlH₄ is generally used to ensure complete conversion.

The table below outlines typical reaction conditions for the synthesis of this compound, based on analogous transformations.

Reaction Step Reactants Solvent Catalyst/Reagent Temperature Duration
Bromination Dimethyl isophthalate, BromineFuming Sulfuric Acid-120°C7 hours
Reduction Dimethyl 2-bromoisophthalateTetrahydrofuran (THF)Lithium Aluminum Hydride (LiAlH₄)Reflux2 hours

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final this compound product is contingent on the effective purification of its synthetic intermediate, Dimethyl 2-bromoisophthalate.

Purification of Dimethyl 2-bromoisophthalate:

Following the bromination reaction, the crude Dimethyl 2-bromoisophthalate is typically isolated by quenching the reaction mixture in ice water, which causes the product to precipitate as a solid. This crude solid can then be collected by filtration.

Further purification is often achieved through recrystallization. A suitable solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Methanol is a solvent that has been used for the recrystallization of similar bromo-aromatic compounds. Washing the filtered crystals with a cold solvent, such as a mixture of methanol and water, helps to remove any remaining soluble impurities.

Isolation of this compound:

After the reduction of Dimethyl 2-bromoisophthalate with LiAlH₄, the reaction is carefully quenched to decompose the excess reducing agent and the aluminum salts formed. This is typically done by the sequential and controlled addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily removed by filtration.

The filtrate, containing the desired this compound, is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a common eluent for the purification of polar compounds like diols. The fractions containing the pure product are collected and the solvent is evaporated to yield the final, purified this compound. The purity of the final compound can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

The table below summarizes the purification techniques for the synthetic intermediates and the final product.

Compound Purification Method Solvent/Eluent Key Steps
Dimethyl 2-bromoisophthalate RecrystallizationMethanol/WaterPrecipitation in ice water, filtration, washing with cold solvent.
This compound Column ChromatographyEthyl Acetate/HexaneQuenching of reaction, filtration of aluminum salts, concentration, chromatographic separation.

Advanced Organic Transformations Involving 2 Bromo 1,3 Phenylene Dimethanol

Functionalization at the Bromine Center

The bromine atom on the phenyl ring serves as a key handle for introducing a variety of substituents through carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in (2-Bromo-1,3-phenylene)dimethanol is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon bonds.

The Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to synthesize biaryl compounds. For this compound, a Suzuki coupling would yield 2,6-bis(hydroxymethyl)biphenyl derivatives, which are precursors to various complex structures. rsc.orgosti.gov The reaction is known for its mild conditions and tolerance of various functional groups, including the hydroxyl groups present in the substrate. nih.govcecri.res.in

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. ethz.ch This method is highly efficient for the formation of arylalkynes. Applying this to this compound would produce 1,3-bis(hydroxymethyl)-2-(alkynyl)benzene derivatives. These products are valuable intermediates, for instance, in the synthesis of macrocycles or materials with specific electronic properties. The reaction conditions are generally mild and can be performed at room temperature. nih.govresearchgate.net

The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction would introduce a vinyl group onto the benzene (B151609) ring, leading to the formation of substituted styrenes. The products, 2,6-bis(hydroxymethyl)styrene derivatives, can undergo further polymerization or functionalization.

Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Bromides

Reaction Coupling Partner Catalyst System Base Solvent Temperature (°C) Yield (%)
Suzuki Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80-100 85-98
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N Toluene or THF Room Temp - 50 80-95
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / PPh₃ Et₃N DMF or Acetonitrile (B52724) 80-120 70-90

Note: This table presents typical conditions for these reactions with various aryl bromides and is illustrative for the expected transformation of this compound. Specific yields may vary.

Nucleophilic Substitution Reactions and Derivatives

Direct nucleophilic aromatic substitution of the bromine atom on an unactivated aryl ring like in this compound is generally challenging and requires harsh reaction conditions. The electron-rich nature of the benzene ring repels approaching nucleophiles.

Therefore, functionalization at the bromine center is almost exclusively achieved through the aforementioned transition-metal-catalyzed cross-coupling reactions, which proceed via a different mechanism involving oxidative addition and reductive elimination cycles. nih.govcecri.res.in Attempts to directly displace the bromine with common nucleophiles such as hydroxides, amines, or cyanides under standard conditions are typically unsuccessful.

Reactivity of the Hydroxymethyl Groups

The two primary alcohol groups of this compound are amenable to a variety of classical alcohol transformations, providing another avenue for derivatization and molecular elaboration.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The hydroxymethyl groups can be selectively oxidized to either aldehydes or carboxylic acids depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to 2-bromo-1,3-benzenedicarboxaldehyde can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂). This reagent is particularly effective for oxidizing benzylic alcohols without affecting other functional groups like the aryl bromide.

Further oxidation to 2-bromoisophthalic acid requires stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will convert the primary alcohols to carboxylic acids. Such diacid derivatives are important monomers in polymer synthesis or can be used in the construction of metal-organic frameworks.

Table 2: Common Oxidation Reactions of Benzylic Alcohols

Target Product Oxidizing Agent Solvent General Conditions
Dialdehyde Manganese Dioxide (MnO₂) Dichloromethane or Chloroform Room Temperature, Stirring
Dicarboxylic Acid Potassium Permanganate (KMnO₄) Water/Pyridine (B92270) Heating
Dicarboxylic Acid Jones Reagent (CrO₃/H₂SO₄) Acetone 0°C to Room Temperature

Halogenation to Alkyl Halides (e.g., Chloromethylation, Bromomethylation)

The hydroxyl groups can be readily converted into more reactive leaving groups such as halides. This transformation opens the door for subsequent nucleophilic substitution reactions at the benzylic positions.

Bromomethylation to form 2-bromo-1,3-bis(bromomethyl)benzene can be accomplished using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). This tribromo derivative is a highly versatile building block for synthesizing ligands for catalysis or constructing complex macrocyclic architectures. cymitquimica.comtcichemicals.com

Chloromethylation to yield 2-bromo-1,3-bis(chloromethyl)benzene is achieved using reagents like thionyl chloride (SOCl₂) or by reaction with hydrochloric acid in the presence of a Lewis acid like zinc chloride. researchgate.netchemicalbook.com The resulting benzylic chlorides are reactive electrophiles used in various alkylation reactions.

Table 3: Halogenation of Hydroxymethyl Groups

Reaction Reagent Solvent General Conditions Product
Bromomethylation PBr₃ Diethyl ether or THF 0°C to Room Temperature 2-Bromo-1,3-bis(bromomethyl)benzene
Bromomethylation HBr (conc. aq) - (or Acetic Acid) Reflux 2-Bromo-1,3-bis(bromomethyl)benzene
Chloromethylation SOCl₂ Dichloromethane Reflux 2-Bromo-1,3-bis(chloromethyl)benzene
Chloromethylation HCl / ZnCl₂ - Heating 2-Bromo-1,3-bis(chloromethyl)benzene

Etherification and Esterification Strategies

The alcohol functionalities readily undergo ether and ester formation, allowing for the attachment of a wide range of groups, which can alter the molecule's solubility, steric properties, and reactivity.

Etherification can be performed under basic conditions via the Williamson ether synthesis. The diol is first treated with a strong base like sodium hydride (NaH) to form the dialkoxide, which then reacts with an alkyl halide to form a diether. This strategy is fundamental in the synthesis of macrocyclic crown ethers and other complex host molecules.

Esterification is typically achieved by reacting the diol with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. researchgate.net This reaction is generally high-yielding and produces the corresponding diester. These ester functionalities can serve as protecting groups or introduce new functionalities into the molecule.

Table 4: General Etherification and Esterification Strategies

Reaction Reagents Base Solvent Product Type
Etherification Alkyl Halide (R-X) NaH THF or DMF Diether
Esterification Acyl Chloride (R-COCl) Pyridine or Et₃N Dichloromethane Diester
Esterification Acid Anhydride ((R-CO)₂O) Pyridine or DMAP Dichloromethane Diester

Formation of Cyclic and Heterocyclic Derivatives

The presence of two hydroxymethyl groups in a 1,3-relationship on the benzene ring of this compound provides a versatile platform for the synthesis of various cyclic and heterocyclic structures. These transformations typically involve the reaction of the diol functionality with suitable reagents to form new rings.

One potential pathway involves the intramolecular cyclization of derivatives of this compound. For instance, conversion of the hydroxymethyl groups to more reactive functionalities could facilitate ring closure. While specific examples starting directly from this compound are not extensively documented in readily available literature, analogous transformations with similar 1,3-benzylic diols are known. These often involve etherification or esterification reactions to create cyclic ethers or lactones.

The synthesis of isobenzofuran (B1246724) derivatives represents another area of interest. These compounds, which are isomers of benzofurans, can be synthesized through various methods, often involving the cyclization of substituted benzoic acids or related precursors. sioc-journal.cnsioc-journal.cn The transformation of the hydroxymethyl groups of this compound into a carboxylic acid or an aldehyde could provide an entry point into the synthesis of novel isobenzofuran-1(3H)-one derivatives. imjst.org

Furthermore, the synthesis of dibenzofurans, a class of aromatic compounds with a furan (B31954) ring fused to two benzene rings, can be achieved through several synthetic routes, including the intramolecular coupling of substituted diphenyl ethers or biphenyls. thieme-connect.deresearchgate.net While a direct conversion from this compound is not a standard approach, its derivatives could potentially be used as building blocks in multi-step syntheses of complex dibenzofuran (B1670420) structures.

Diversification of the Substituted Aromatic Core

The aromatic ring of this compound is amenable to further functionalization, allowing for the introduction of additional substituents that can significantly alter the molecule's properties and reactivity.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. libretexts.org The outcome of an EAS reaction on a substituted benzene is dictated by the electronic nature and position of the existing substituents. libretexts.orgmsu.eduyoutube.commasterorganicchemistry.com In this compound, the bromine atom is a deactivating but ortho, para-directing group, while the two hydroxymethyl groups (-CH₂OH) are weakly deactivating and also considered ortho, para-directing.

The directing effects of the substituents on the aromatic ring of this compound are as follows:

The bromine atom directs incoming electrophiles to the positions ortho (C4 and C6) and para (C5) to itself.

The hydroxymethyl group at C1 directs to its ortho (C2 and C6) and para (C4) positions.

The hydroxymethyl group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

Considering the combined influence of all three substituents, the positions C4 and C6 are strongly activated due to the additive ortho and para directing effects of the hydroxymethyl and bromo groups. Position C5 is only activated by the para effect of the bromine. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The regioselectivity will also be influenced by steric hindrance.

PositionDirecting EffectsPredicted Reactivity
C4ortho to -CH₂OH (C3), para to -CH₂OH (C1), ortho to -BrHighly Favored
C5para to -BrLess Favored
C6ortho to -CH₂OH (C1), para to -CH₂OH (C3), ortho to -BrHighly Favored

Exploitation of Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles.

In the case of this compound, the hydroxyl groups of the hydroxymethyl substituents can act as directing groups after deprotonation with a strong base. However, the acidic protons of the hydroxyl groups would be abstracted first by the organolithium reagent. To achieve ortho lithiation, the hydroxyl groups are typically protected with a suitable group that can also function as a DMG, such as a carbamate. nih.gov

Applications in Supramolecular Chemistry and Self Assembly

Rational Design of Hydrogen-Bonding Networks and Non-Covalent Interactions

The two hydroxymethyl groups of (2-Bromo-1,3-phenylene)dimethanol are primary sites for the formation of robust and directional hydrogen bonds. These interactions are fundamental to the self-assembly of molecules in the solid state, guiding the formation of predictable one-, two-, or three-dimensional networks. The relative 1,3-positioning of these groups allows for the creation of angular and cyclic hydrogen-bonding motifs.

The bromine atom, while seemingly a simple substituent, can also participate in significant non-covalent interactions, namely halogen bonding. This is a highly directional interaction between the electrophilic region of the bromine atom and a Lewis base, such as an oxygen or nitrogen atom from a neighboring molecule. The interplay between hydrogen bonding from the diol groups and potential halogen bonding from the bromo substituent offers a powerful tool for the rational design of complex crystal structures with desired topologies and properties. While specific detailed studies on the crystal engineering of this compound are not extensively documented in publicly available literature, the fundamental principles of supramolecular chemistry suggest its significant potential in this area.

Role as a Building Block for Macrocycles, Cages, and Rotaxanes

The difunctional nature of this compound makes it an excellent candidate for the synthesis of larger, more complex molecular architectures such as macrocycles. By reacting the hydroxymethyl groups with complementary difunctional linkers, it is possible to construct cyclic oligomers.

A notable example involves a derivative of this compound, namely 3,3'-[(2-bromo-1,3-phenylene)bis(methylene)]bis(1-butyl-2,3-dihydro-1H-imidazole-2-selone). This compound has been utilized in the self-assembly of 24-membered metallomacrocycles through coordination with palladium(II) and platinum(II) centers. In this case, the core this compound unit acts as a rigid spacer, pre-organizing the imidazole-2-selone coordinating groups for effective metal binding and subsequent macrocyclization.

While the direct incorporation of this compound into molecular cages and rotaxanes is not widely reported, its structural motifs are relevant. The rigid 1,3-disubstituted phenyl ring can act as a stiff corner element in the construction of three-dimensional cage-like structures. Furthermore, the hydroxymethyl groups can be functionalized to act as "stoppers" in the synthesis of rotaxanes, which are mechanically interlocked molecules composed of a linear "thread" passing through a cyclic "wheel". The synthesis of rotaxanes often relies on multicomponent reactions where a U-shaped diamide (B1670390) precursor is reacted with a diacyl chloride in the presence of a template thread. The fundamental structure of this compound provides a suitable scaffold for the creation of such U-shaped precursors.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

The hydroxymethyl groups of this compound can be oxidized to carboxylic acids, transforming the molecule into a versatile ligand for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). The resulting 2-bromo-isophthalic acid would present two carboxylate groups for coordination to metal ions, while the bromo substituent could influence the electronic properties and steric interactions within the resulting framework.

Polymer Science and Functional Materials Research Applications

Monomer in Polymerization Reactions

As a bifunctional monomer, (2-Bromo-1,3-phenylene)dimethanol can participate in several types of polymerization reactions to form long-chain polymers. The two methanol (B129727) groups are the primary reactive sites for creating these polymer backbones.

This compound is well-suited for step-growth polymerization, a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org The presence of two hydroxyl (-OH) groups allows it to undergo polycondensation reactions, a type of step-growth polymerization where a small molecule, such as water, is eliminated in each step. scribd.com

For instance, it can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyesters. In this process, ester linkages are systematically formed between the monomers, building up the polymer chain. Similarly, reaction with appropriate co-monomers can yield polyethers. The molecular weight of the resulting polymer increases gradually as the reaction progresses. scribd.com Achieving a high molecular weight necessitates a high degree of conversion in the reaction. wikipedia.org The bromo-substituent on the phenyl ring is typically retained during these reactions, providing the final polymer with a functional handle for further modifications.

Table 1: Polymerization Pathways for this compound

Polymerization Type Co-monomer Example Resulting Polymer Class Linkage Formed
Polycondensation Dicarboxylic Acid Polyester Ester (-O-CO-)

The bromine atom on the phenylene ring is a key feature that enables the integration of this monomer into conjugated polymer systems. These polymers are characterized by alternating single and double bonds along their backbone, which facilitates electron delocalization and endows them with useful electronic and optical properties.

The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. These reactions are powerful tools for forming carbon-carbon bonds. In a polymerization context, this compound can be reacted with a co-monomer containing two boronic acid (or ester) groups (for Suzuki coupling) or two organotin groups (for Stille coupling). This process incorporates the 2-bromo-1,3-phenylene unit into the main chain of the conjugated polymer. The hydroxyl groups can be protected during polymerization and deprotected afterward to provide functionality, such as improved solubility or sites for grafting side chains.

Precursor for Advanced Organic Materials

Beyond its direct use in polymerization, this compound serves as a crucial intermediate or building block in the synthesis of sophisticated organic materials designed for specific high-performance applications. bldpharm.com

The compound is identified as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com In this context, it functions as an intermediate in the multi-step synthesis of larger, more complex molecules that constitute the active layers of an OLED device. The bromo-substituent allows for the construction of extended π-conjugated systems through cross-coupling reactions, which is essential for the charge-transport and light-emitting properties of OLED materials. The dimethanol functionality can be chemically modified to tune the solubility, processability, and solid-state packing of the final material, all of which are critical factors for device performance and efficiency.

This compound is also utilized as an organic monomer for creating Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. unito.itnih.gov The bifunctional nature of the dimethanol groups allows this molecule to act as a linear linker in the framework.

Through condensation reactions with multitopic nodes (e.g., trigonal or tetrahedral monomers), it can form extended two-dimensional or three-dimensional networks. unito.it For example, the hydroxyl groups can react with boronic acids to form boronate ester-linked COFs. The resulting frameworks possess high thermal stability, permanent porosity, and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.gov The bromine atom within the COF's structure offers a valuable site for post-synthetic modification, where additional functional groups can be introduced to tailor the framework's properties.

Table 2: Applications as a Precursor in Functional Materials

Material Class Role of this compound Key Functional Groups Utilized Resulting Material Property
OLED Materials Intermediate/Building Block C-Br for core structure extension; -CH2OH for functionalization Tunable electronic and physical properties

Development of Hybrid Materials with Tailored Properties

The presence of two distinct types of reactive sites—the hydroxyl groups and the carbon-bromine bond—on the same molecule opens pathways for the development of advanced hybrid materials. This "orthogonal reactivity" allows for selective chemical transformations at different parts of the molecule.

For example, the hydroxyl groups can be used to anchor the molecule onto the surface of inorganic materials, such as silica (B1680970) nanoparticles or metal oxides, through the formation of ether or ester linkages. Subsequently, the bromine-functionalized aromatic core, now tethered to the inorganic support, can undergo polymerization or further functionalization via cross-coupling reactions. This approach allows for the creation of organic-inorganic hybrid materials where the properties of both components are combined to achieve tailored performance characteristics, such as enhanced mechanical strength, thermal stability, or specific catalytic activity. The derivatization of the core structure, as seen in the synthesis of selone-containing molecules, further illustrates its versatility in creating complex functional materials. researchgate.net

Spectroscopic and Structural Elucidation in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR would be utilized to identify the chemical environment of the hydrogen atoms. For (2-Bromo-1,3-phenylene)dimethanol, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the hydroxymethyl groups, and the hydroxyl (OH) protons. The splitting patterns (multiplicity) and coupling constants of these signals would provide critical information about the connectivity of the atoms.

¹³C NMR provides information on the carbon framework of the molecule. A spectrum for this compound would show characteristic peaks for the aromatic carbons, including the carbon atom bonded to the bromine and those bearing the hydroxymethyl groups, as well as a signal for the methylene carbons.

Currently, no specific, experimentally-derived ¹H NMR or ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound have been reported in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. It can also reveal structural information through the analysis of fragmentation patterns. For this compound (C₈H₉BrO₂), HRMS would be expected to confirm its monoisotopic mass. However, specific HRMS data and detailed fragmentation analysis for this compound are not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for the O-H stretching of the alcohol groups, C-H stretching of the aromatic and methylene groups, C-O stretching, and C-Br stretching, as well as aromatic ring vibrations. No specific, experimentally-derived IR or Raman spectra for this compound have been found in the surveyed literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For (2-Bromo-1,3-phenylene)dimethanol, theoretical calculations can illuminate the distribution of electrons and the nature of its molecular orbitals.

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are used to model the electronic structure of molecules like this compound. nih.gov These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and its absorption of ultraviolet-visible light. The presence of the bromine atom, an electron-withdrawing group, and the hydroxymethyl groups, which can be weakly electron-donating or withdrawing depending on their conformation, influences the electron density of the aromatic ring. This, in turn, affects the energies of the HOMO and LUMO.

Molecular orbital theory provides a framework for understanding the bonding within the molecule. The aromatic π-system of the benzene (B151609) ring interacts with the p-orbitals of the bromine atom and the σ-bonds of the hydroxymethyl groups. These interactions lead to a delocalized electron system across the molecule. Theoretical models can visualize these orbitals, showing, for instance, that the HOMO is likely to have significant contributions from the π-system of the benzene ring and the p-orbitals of the bromine and oxygen atoms, while the LUMO is likely to be a π* orbital of the aromatic ring.

Reaction Mechanism Elucidation via Advanced Computational Modeling

Advanced computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this can involve mapping the potential energy surface for its reactions to identify transition states and intermediates.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational modeling can be applied to understand its likely reactive pathways. For example, in reactions involving the hydroxymethyl groups, such as oxidation or esterification, computational models can predict the most likely sites of attack and the energy barriers associated with these transformations.

A relevant example of mechanism elucidation for a related class of compounds involves arylboronates, which can be synthesized from precursors like this compound. wisconsin.edu In these systems, computational studies can help to understand the formation of reactive intermediates like quinone methides. wisconsin.edu The departure of a leaving group from the benzylic position can be modeled to determine the activation energy and the structure of the resulting intermediate, which is crucial for understanding its subsequent reactions, such as DNA cross-linking. wisconsin.edu These types of computational investigations provide a detailed picture of the reaction dynamics, guiding the design of new synthetic routes and functional molecules. wisconsin.edu

Prediction of Reactivity, Selectivity, and Reaction Energetics

Computational chemistry allows for the prediction of a molecule's reactivity, the selectivity of its reactions, and the energy changes that occur during these processes.

For this compound, various computational descriptors can be calculated to predict its reactivity. These include:

Electrostatic Potential (ESP) Maps: These maps show the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the hydroxymethyl groups are expected to be nucleophilic sites, while the hydrogen atoms of these groups will be electrophilic.

Fukui Functions: These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Bond Dissociation Energies (BDEs): Theoretical calculations can predict the energy required to break a specific bond. For instance, the O-H bond dissociation energies of the hydroxymethyl groups are relevant for antioxidant activity. nih.gov

The selectivity of reactions, such as regioselectivity and stereoselectivity, can also be predicted. By calculating the energies of different possible transition states, the most favorable reaction pathway can be identified. For example, in a reaction involving one of the two identical hydroxymethyl groups, computational models can determine if the presence of the bromine atom influences the reactivity of one group over the other due to steric or electronic effects.

Reaction energetics, including the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction, can be calculated to determine if a reaction is thermodynamically favorable (spontaneous). This is crucial for predicting reaction outcomes and optimizing reaction conditions.

The following table summarizes some computed properties of this compound that are relevant to its reactivity.

PropertyValueReference
Molecular Weight217.06 g/mol nih.gov
XLogP3-AA0.8 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area40.5 Ų nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intermolecular interactions are critical in determining the solid-state structure and properties of this compound. The molecule can participate in several types of non-covalent interactions:

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. nih.gov This allows for the formation of extensive hydrogen-bonding networks in the solid state, which would significantly influence the crystal packing and melting point.

Halogen Bonding: The bromine atom can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer side of the bromine atom along the C-Br bond axis. unimi.itnih.gov This positive region can interact with a nucleophilic site on an adjacent molecule, such as an oxygen atom. The strength of this interaction is directional and depends on the electron-withdrawing nature of the group the halogen is attached to. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing van der Waals interactions.

Computational studies can model these interactions, providing information on their geometries and energies. For instance, DFT calculations can be used to assess the strength of halogen bonds. researchgate.netnih.gov While no specific studies on the crystal structure of this compound are available, studies on related brominated aromatic compounds have shown the importance of these interactions in directing their supramolecular assembly.

Emerging Research Frontiers and Future Prospects

Integration in Advanced Catalysis Systems and Ligand Design

The quest for efficient and selective catalysts is a cornerstone of modern chemistry. (2-Bromo-1,3-phenylene)dimethanol is a promising precursor for the design of novel bidentate ligands, which are crucial components of many catalytic systems. The two hydroxymethyl groups can be chemically modified to chelate to a metal center, while the bromo substituent provides a handle for further functionalization, such as the introduction of phosphine (B1218219) groups.

Phosphines are a significant class of ligands in metal-catalyzed reactions. nih.gov The synthesis of phosphine ligands often involves the reaction of an organometallic reagent with a halophosphine. nih.gov In this context, the bromo group on the this compound backbone could be converted to an organolithium or Grignard reagent, which can then react with a chlorophosphine to introduce a phosphine moiety. The resulting phosphino-diol could then be used to create a variety of bidentate ligands.

The use of bidentate phosphine ligands is widespread in nickel catalysis, finding application in cross-coupling reactions like Suzuki, Heck, and Kumada couplings, as well as in addition reactions and cycloadditions. nih.gov The geometry of the ligand, particularly the bite angle, is a critical determinant of the catalyst's activity and selectivity. The 1,3-disubstitution pattern of the functional groups on the phenyl ring of this compound would enforce a specific geometry on the resulting metal complex, potentially leading to unique catalytic properties.

Table 1: Potential Bidentate Ligand Types Derived from this compound

Ligand TypePotential Synthesis RoutePotential Catalytic Applications
DiphosphineConversion of -Br to -PR₂ and -CH₂OH to -CH₂PR'₂Cross-coupling, hydrogenation, hydroformylation
Phosphine-etherConversion of -Br to -PR₂ and one -CH₂OH to -CH₂OR'Asymmetric catalysis
Phosphine-alkoxideDeprotonation of one or both -CH₂OH groupsPolymerization, ring-opening reactions

While direct synthesis of such catalysts from this compound is still a nascent area of exploration, the fundamental principles of ligand design strongly suggest its potential as a valuable scaffold.

Exploration in Niche Areas of Fine Chemical Synthesis

The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of complex, multi-functional molecules. A notable example is the synthesis of 3,3′-[(2-Bromo-1,3-phenylene)bis(methylene)]bis(1-butyl-2,3-dihydro-1H-imidazole-2-selone). researchgate.net In this work, the diol was first converted to a dibromide, which then reacted with 1-butyl-2,3-dihydro-1H-imidazole-2-selone to yield the final product. This compound is of interest due to the properties of selones, the selenium analogues of ketones, which have applications in medicinal chemistry and materials science. researchgate.net

The reactivity of the hydroxymethyl groups also allows for the construction of macrocycles, such as crown ethers. jetir.orgvt.eduscispace.com Crown ethers are known for their ability to selectively bind cations and are used in phase-transfer catalysis and as ionophores. jetir.org The synthesis of a crown ether from this compound would involve the reaction of the diol with a suitable dihalide under high-dilution conditions. The bromine atom on the aromatic ring could then be further functionalized to tune the properties of the macrocycle.

Furthermore, the diol functionality is a key feature in the synthesis of precursors for metal-organic frameworks (MOFs). chemrxiv.orgkaust.edu.sarsc.orgresearchgate.netresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. chemrxiv.orgresearchgate.net While not directly reported, this compound could be used to synthesize dicarboxylate linkers for MOF construction, with the bromo group providing a site for post-synthetic modification.

Green Chemistry Approaches and Sustainable Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, this involves considering both its synthesis and its use in subsequent reactions. The traditional bromination of aromatic compounds often uses elemental bromine, which is hazardous. Greener alternatives for aromatic bromination have been developed, such as using sodium bromide in the presence of an oxidant like sodium perborate, which are less hazardous and more environmentally benign. digitellinc.com Another approach is the use of N-bromosuccinimide (NBS) in aqueous conditions, catalyzed by mandelic acid. organic-chemistry.org These methods could potentially be adapted for a more sustainable synthesis of this compound.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another key green chemistry technique. chemrxiv.org This approach can lead to higher yields, shorter reaction times, and reduced waste. The synthesis of various organic compounds, including those involving bromination, has been successfully demonstrated using mechanochemical methods. Applying these techniques to the production of this compound could significantly improve its environmental footprint.

In its applications, the use of this compound as a building block for catalysts, as discussed in section 8.1, aligns with green chemistry principles by enabling more efficient and selective chemical transformations, thereby reducing energy consumption and by-product formation.

Development of Smart and Responsive Materials Based on this compound Derivatives

Smart or responsive materials are designed to change their properties in response to external stimuli such as light, temperature, or pH. The functional groups of this compound make it a candidate for incorporation into such materials. For example, the diol functionality can be used to synthesize polyesters or polyurethanes. By incorporating other functional monomers, it may be possible to create polymers that exhibit responsive behavior.

A particularly interesting area is the development of photoswitchable materials. researchgate.netox.ac.uknih.govnih.gov These materials contain photochromic molecules that can reversibly isomerize upon irradiation with light of specific wavelengths, leading to a change in properties such as color, fluorescence, or conformation. Aryl diols can be used as building blocks for such systems. For instance, this compound could be incorporated into a polymer backbone, and the bromo-substituent could be used as an anchor point to attach a photochromic unit. Alternatively, the diol itself could be part of a larger photochromic macrocycle. The synthesis of diarylethene-based photoswitches, for example, often involves the coupling of aryl units. nih.gov

The development of such smart materials is still in its early stages, but the versatility of this compound as a building block suggests a promising future in this exciting field.

Q & A

Q. What are the typical synthetic routes for (2-Bromo-1,3-phenylene)dimethanol, and how can reaction conditions be optimized?

The compound is synthesized via bromination of a phenolic precursor followed by dihydroxymethylation. Key steps include:

  • Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to introduce the bromine substituent .
  • Dihydroxymethylation : Reaction with formaldehyde under basic conditions to install the dimethanol groups. Optimization strategies:
  • Yield improvement : Lowering reaction temperatures (0–5°C) during bromination reduces side reactions, achieving yields up to 38% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How is this compound characterized using spectroscopic methods?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include δ ~5.34 ppm (d, J = 4.3 Hz, CH₂OH) and δ ~67.6 ppm (C-OH) in DMSO-d₆. Aromatic protons appear as multiplets between δ 7.37–7.47 ppm .
  • Rf values : TLC analysis (e.g., Rf = 0.2 in DCM:EtOAc = 10:1) helps monitor reaction progress .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₈H₉BrO₂).

Q. What are the key safety considerations when handling this compound?

  • Toxicity : Acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) necessitates PPE (gloves, goggles) and fume hood use .
  • Hydrolysis : Releases formaldehyde under aqueous conditions; avoid neutral pH and store at ≤4°C to minimize degradation .
  • Waste disposal : Halogenated waste requires segregation and incineration to prevent environmental contamination .

Advanced Research Questions

Q. What challenges exist in achieving enantioselective synthesis of derivatives from this compound?

The meso configuration of the dimethanol groups complicates enantiocontrol. Strategies include:

  • Chiral catalysts : Pd(II)/norbornene systems enable enantioconvergent synthesis of fluorenols from racemic alcohols via dynamic kinetic resolution .
  • Protecting groups : Benzylation of hydroxyls (e.g., using BnCl/K₂CO₃) prevents undesired side reactions during functionalization .
  • Racemate analysis : Chiral HPLC or NMR solvating agents (e.g., Pirkle’s alcohol) distinguish enantiomers .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom serves as a directing group and participates in:

  • Suzuki-Miyaura coupling : Pd-catalyzed coupling with aryl boronic acids at 80–100°C in THF/H₂O .
  • Buchwald-Hartwig amination : Forms C-N bonds with amines under Pd/XPhos catalysis .
  • Competing pathways : Bromine’s electronegativity increases oxidative addition rates but may promote β-hydride elimination in alkylation reactions .

Q. What computational methods predict the stability and reactivity of this compound?

  • DFT calculations : Optimize geometry and predict reaction pathways (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
  • Molecular dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments, aligning with experimental half-life data .
  • QSAR models : Correlate substituent effects (e.g., bromine vs. chlorine) on biological activity or photostability .

Q. How do structural analogs of this compound differ in properties, and how can this guide research?

Analog substitution patterns impact:

  • Solubility : Fluorinated analogs (e.g., 5-fluoro derivatives) exhibit higher hydrophobicity (logP +0.5) .
  • Catalytic activity : Methoxy-substituted analogs show enhanced coordination to transition metals (e.g., Tb(III) in luminescent complexes) .
  • Toxicity : Chlorinated derivatives (e.g., 3-chloro analogs) display higher ecotoxicity (LC₅₀ < 1 mg/L for aquatic organisms) .

Q. What are the common decomposition pathways of this compound, and how can stability be enhanced?

  • Hydrolysis : Rapid degradation in water releases formaldehyde and HBr; stabilization requires anhydrous storage .
  • Oxidation : Air-sensitive hydroxyl groups form ketones; antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) mitigate this .
  • Photodegradation : UV exposure cleaves C-Br bonds; amber glassware or UV stabilizers (e.g., TiO₂ coatings) improve shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.